molecular formula C10H9F3O3 B2670195 2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid CAS No. 1537294-67-9

2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid

Cat. No. B2670195
CAS RN: 1537294-67-9
M. Wt: 234.174
InChI Key: UEGQUJSMWNGHKS-UHFFFAOYSA-N
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Description

“2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid” is an organic compound that finds extensive applications in the scientific and industrial domains . It serves as a versatile reagent in organic synthesis, a catalyst in chemical reactions, and a fundamental building block for the production of various materials .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H8F3O . It is a structural derivative of propionic acid .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that similar compounds can participate in a variety of organic reactions. For instance, they can serve as reagents in organic synthesis and act as catalysts in chemical reactions .

Scientific Research Applications

Polymer Chemistry and Material Science

Research has explored phenolic compounds, such as phloretic acid (a phenolic compound closely related in structure to the compound of interest), for enhancing the reactivity of molecules towards benzoxazine ring formation, offering a renewable alternative to traditional phenol sources. This approach has significant implications for developing sustainable materials with applications ranging from coatings to composites, indicating potential utility in designing new materials with specific properties (Acerina Trejo-Machin et al., 2017).

Organic Synthesis and Medicinal Chemistry

Research into the synthesis of complex organic molecules often investigates the functionalization and derivatization of phenylpropanoids and related compounds. For example, the synthesis of isoanigorufone, starting from a hydroxynaphthalenylpropanenitrile derivative, illustrates the intricate steps involved in crafting molecules with potential pharmaceutical applications. Such methodologies could be applicable in synthesizing derivatives of 2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid for drug discovery and development (Marisol Cano et al., 2013).

Environmental Science and Flame Retardancy

The application of phosphorus-based flame retardants on cellulose fabrics demonstrates the potential for modifying such materials to enhance their flame-retardant properties. Compounds like 3-(Hydroxyphenyl phosphinyl) propanoic acid, with functionalities similar to the compound , have been used to impart durable flame retardant properties to textiles, indicating a possible application area in developing new flame retardants (Lian-Ping Zhang et al., 2008).

Analytical Chemistry

The resolution of enantiomers of 2-hydroxy acids through capillary zone electrophoresis, utilizing cyclodextrins, underscores the significance of analytical techniques in characterizing compounds like this compound. Such methodologies are crucial for understanding the physicochemical properties and biological activities of chiral molecules (A. Nardi et al., 1993).

Safety and Hazards

“2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid” should be handled with care. It’s recommended to avoid all personal contact, including inhalation, and to use protective clothing when risk of exposure occurs . It may cause severe skin burns, eye damage, and respiratory irritation .

properties

IUPAC Name

2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8,14H,5H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGQUJSMWNGHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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